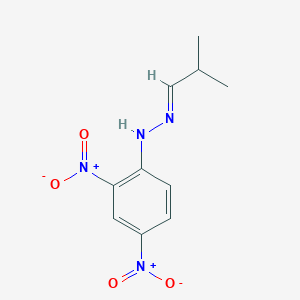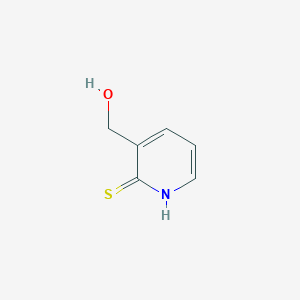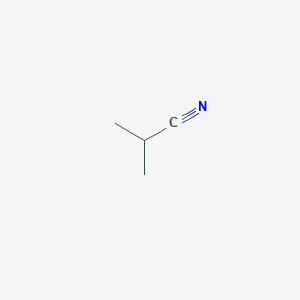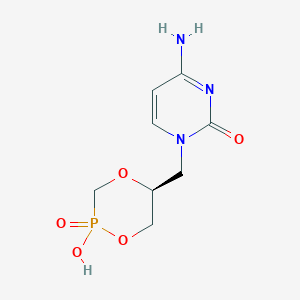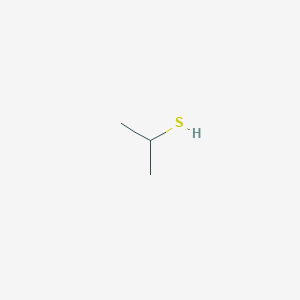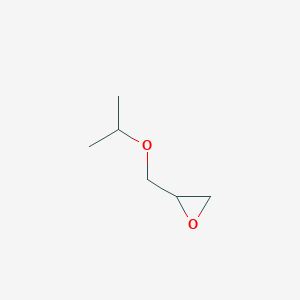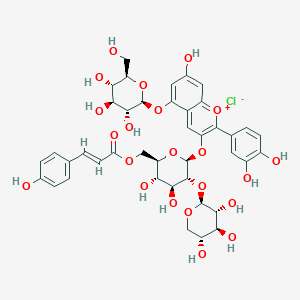
Ccxgg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccxgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ccxgg belongs to a class of compounds known as synthetic peptides and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Ccxgg is not fully understood. However, studies suggest that it acts by disrupting the cell membrane of microorganisms, leading to cell death. Moreover, Ccxgg has been shown to inhibit the activity of various enzymes involved in inflammation and cancer growth.
Effets Biochimiques Et Physiologiques
Ccxgg has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Moreover, Ccxgg has been shown to induce cell death in cancer cells by activating caspases. Additionally, Ccxgg has been shown to inhibit the growth of biofilms, which are implicated in various infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ccxgg has several advantages and limitations for lab experiments. One of the major advantages is its stability, which makes it suitable for long-term storage. Moreover, Ccxgg is relatively easy to synthesize using SPPS methodology. However, one of the major limitations of Ccxgg is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Ccxgg. One of the major areas of research is the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to elucidate the mechanism of action of Ccxgg. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Ccxgg in humans. Furthermore, Ccxgg may have potential applications in the food industry as a preservative or in agriculture as a pesticide.
Conclusion:
In conclusion, Ccxgg is a promising synthetic peptide that has shown potential therapeutic applications. The synthesis of Ccxgg involves the use of SPPS methodology, and it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has several advantages and limitations for lab experiments, and there are several future directions for the study of Ccxgg.
Méthodes De Synthèse
The synthesis of Ccxgg involves the use of solid-phase peptide synthesis (SPPS) methodology. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process of synthesis is automated and involves the use of various reagents and solvents. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Ccxgg has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has been tested against various bacterial and fungal strains and has shown promising results. In addition, Ccxgg has been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, Ccxgg has been studied for its potential use in treating inflammatory disorders such as arthritis and psoriasis.
Propriétés
Numéro CAS |
139906-05-1 |
|---|---|
Nom du produit |
Ccxgg |
Formule moléculaire |
C41H45ClO22 |
Poids moléculaire |
925.2 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1 |
Clé InChI |
VKIASUFWPSUXTH-RGZJCQCWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
Synonymes |
CCXGG cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



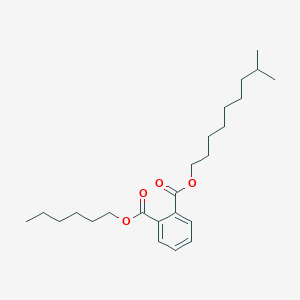
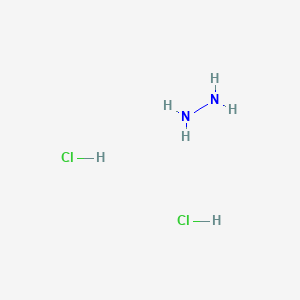
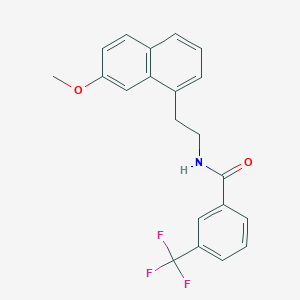
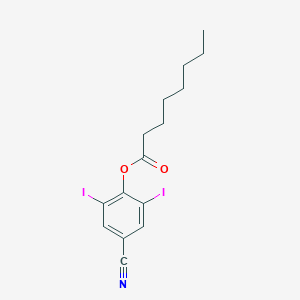
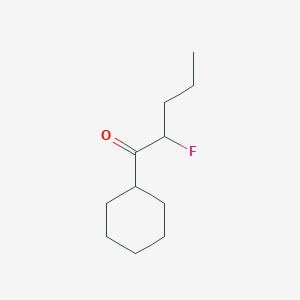
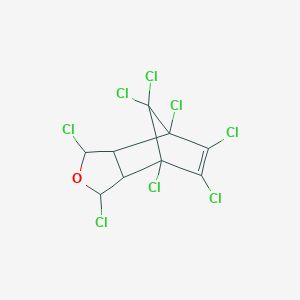
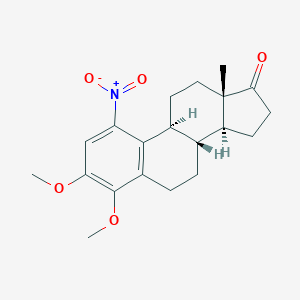
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
